ISOAMYL FORMATE - 110-45-2

ISOAMYL FORMATE

Catalog Number: EVT-308852
CAS Number: 110-45-2
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Isoamyl formate (also known as isopentyl formate) is an ester commonly found in nature. [, , , ] It contributes significantly to the aroma profiles of various fruits and alcoholic beverages. [, , ] Its characteristic fruity, plum-like odor makes it a valuable flavoring agent in the food and beverage industry. [, , ]

n-Butyl Formate

  • Compound Description: n-Butyl formate is an ester formed by the condensation reaction of n-butanol and formic acid. It is a colorless liquid with a fruity odor. []
  • Relevance: n-Butyl formate is structurally related to isoamyl formate, differing only in the alkyl chain attached to the formate group. Both compounds were investigated as potential products recovered from formic acid wastewater, with n-butyl formate achieving a purity of 97% and a yield of 18-20% through esterification and azeotropic distillation. [] This suggests that the size and structure of the alcohol used in the esterification reaction can impact the yield and purity of the resulting formate ester.

Isoamyl Acetate

  • Compound Description: Isoamyl acetate is an ester derived from isoamyl alcohol and acetic acid. It possesses a strong banana-like odor and is often used as a flavoring agent. []
  • Relevance: Similar to isoamyl formate, isoamyl acetate is formed by reacting isoamyl alcohol with a carboxylic acid. The comparison of these two compounds highlights the impact of the carboxylic acid on the aroma profile of the resulting ester, with isoamyl acetate exhibiting a banana-like odor while isoamyl formate is known for its fruity aroma. []

Isoamyl Propionate

  • Compound Description: Isoamyl propionate is an ester derived from isoamyl alcohol and propionic acid. It is characterized by a fruity odor. []
  • Relevance: The synthesis of isoamyl propionate, alongside isoamyl formate, demonstrates the versatility of isoamyl alcohol in esterification reactions with various carboxylic acids. This series of esters exemplifies the impact of the carboxylic acid chain length on the resulting aroma profile. []

Isoamyl Butyrate

  • Compound Description: Isoamyl butyrate is an ester formed by the reaction of isoamyl alcohol and butyric acid. It is known for its fruity and slightly floral aroma. []
  • Relevance: The synthesis of isoamyl butyrate, along with isoamyl formate and other isoamyl esters, highlights the ability to create a range of flavors and aromas by varying the carboxylic acid employed in the esterification reaction with isoamyl alcohol. []

Isoamyl Isobutyrate

  • Compound Description: Isoamyl isobutyrate is an ester formed by the reaction of isoamyl alcohol and isobutyric acid. It has a fruity aroma. []
  • Relevance: Isoamyl isobutyrate, synthesized alongside isoamyl formate, further demonstrates the successful esterification of isoamyl alcohol with both linear and branched carboxylic acids, showcasing the versatility of this synthetic approach in creating a variety of isoamyl esters. []

Isoamyl Isovalerate

  • Compound Description: Isoamyl isovalerate is an ester derived from isoamyl alcohol and isovaleric acid. It is characterized by its fruity and apple-like aroma. []
  • Relevance: The synthesis of isoamyl isovalerate, along with isoamyl formate and other related isoamyl esters, demonstrates the ability to fine-tune the aroma profile of the resulting ester by adjusting the structure and branching of the carboxylic acid used in the reaction with isoamyl alcohol. []

Ethanol

  • Compound Description: Ethanol is a simple alcohol and the primary alcohol found in alcoholic beverages. It is produced by the fermentation of sugars by yeasts. []
  • Relevance: Ethanol is a major component of Chinese rice wine, along with isoamyl formate. While not structurally related, both compounds contribute to the overall aroma and flavor profile of the beverage. [] The presence and concentration of both ethanol and isoamyl formate can be used to characterize and differentiate between Chinese rice wines based on factors like geographic origin and age.

Ethyl Acetate

  • Compound Description: Ethyl acetate is an ester formed from ethanol and acetic acid. It is a colorless liquid with a fruity odor and is commonly used as a solvent. []
  • Relevance: Ethyl acetate, similar to isoamyl formate, is an ester found in Chinese rice wine, contributing to its overall aroma profile. [] The presence of both compounds highlights the significance of esters in defining the flavor and fragrance characteristics of alcoholic beverages like Chinese rice wine.

Diethyl Succinate

  • Compound Description: Diethyl succinate is a diester derived from succinic acid and ethanol. It is a colorless liquid with a mild, pleasant odor. []
  • Relevance: Diethyl succinate is another ester identified in Chinese rice wine, along with isoamyl formate, further emphasizing the importance of esters in shaping the aroma profile of this alcoholic beverage. [] The presence of various esters, including isoamyl formate, contributes to the complexity and distinct flavor of Chinese rice wine.

Phenylethyl Alcohol

  • Compound Description: Phenylethyl alcohol is an aromatic alcohol with a rose-like odor. It is found naturally in various plants and is often used in perfumery and flavoring. []
  • Relevance: Although not structurally related to isoamyl formate, phenylethyl alcohol, along with isoamyl formate, represents one of the key aromatic compounds identified in Chinese rice wine. [] Their presence underscores the diverse range of aroma compounds, including esters and aromatic alcohols, that contribute to the unique sensory characteristics of Chinese rice wine.

Benzaldehyde

  • Compound Description: Benzaldehyde is an aromatic aldehyde with a characteristic almond-like odor. It is a key component of the flavor of almonds and is also used in the production of other flavorings and fragrances. []
  • Relevance: Benzaldehyde, along with isoamyl formate, is one of the volatile compounds detected in Chinese rice wine. [] Both compounds contribute to the overall aroma profile of the beverage, demonstrating the presence of both fruity and nutty notes in its flavor profile.

Ethyl Lactate

  • Compound Description: Ethyl lactate is an ester formed from lactic acid and ethanol. It is a colorless liquid with a mild, buttery odor. []
  • Relevance: Ethyl lactate, like isoamyl formate, is an ester found in Chinese rice wine and contributes to its aroma profile. [] The presence of various esters, including isoamyl formate and ethyl lactate, highlights the diversity of these compounds in shaping the flavor characteristics of Chinese rice wine.

2-Butanol

  • Compound Description: 2-Butanol, also known as sec-butanol, is an alcohol and an isomer of butanol. It is a colorless liquid with a sweet odor. []
  • Relevance: 2-Butanol, although not structurally related to isoamyl formate, is one of the volatile compounds found in Chinese rice wine, contributing to its overall aroma profile. []

Ethyl Butyrate

  • Compound Description: Ethyl butyrate is an ester formed from butyric acid and ethanol. It is a colorless liquid with a fruity, pineapple-like odor. []
  • Relevance: Ethyl butyrate, like isoamyl formate, is an ester present in Chinese rice wine and contributes to its characteristic aroma. [] The presence of various esters, including both compounds, highlights their significance in shaping the flavor and fragrance profile of Chinese rice wine.

Isoamyl Alcohol

  • Compound Description: Isoamyl alcohol, also known as isopentyl alcohol, is a colorless liquid with a pungent odor. It is a primary alcohol and is a constituent of fusel oil. [, ]
  • Relevance: Isoamyl alcohol is the alcohol component used to synthesize isoamyl formate. [, ] Understanding the properties and reactivity of isoamyl alcohol is crucial for optimizing the synthesis of isoamyl formate and achieving desirable yields and purity.

Methanol

  • Compound Description: Methanol, also known as methyl alcohol, is the simplest alcohol. It is a colorless, volatile liquid with a slightly sweet odor. []
  • Relevance: Although not directly involved in the synthesis of isoamyl formate, methanol is a compound monitored during the distillation process of cherry spirits. [] Controlling methanol levels is essential for ensuring the safety and quality of alcoholic beverages, including those where isoamyl formate is a significant flavor component.

Isobutanol

  • Compound Description: Isobutanol, also known as 2-methyl-1-propanol, is an isomer of butanol. It is a colorless liquid with a characteristic odor and is a constituent of fusel oil. []
  • Relevance: Isobutanol, along with isoamyl formate, is identified as a significant component in cherry spirits. [] The presence of both compounds underscores the complexity of aroma profiles in alcoholic beverages and the contribution of various alcohols and esters to their sensory characteristics.

Propanol

  • Compound Description: Propanol, also known as propyl alcohol, is a colorless liquid with a strong odor. It is used as a solvent and as a chemical intermediate. []
  • Relevance: Propanol is another alcohol, like isoamyl formate, detected in cherry spirits. [] Understanding the presence and concentration of propanol, along with isoamyl formate, can provide insights into the fermentation process and the overall flavor profile of the spirits.

Benzyl Alcohol

  • Compound Description: Benzyl alcohol is an aromatic alcohol with a faint, sweet odor. It is found naturally in various plants and is used as a solvent, fragrance, and preservative. []
  • Relevance: Benzyl alcohol, alongside isoamyl formate, is a significant component of cherry spirits. [] Their presence illustrates the diversity of aromatic compounds, including esters and aromatic alcohols, that contribute to the complex sensory profile of distilled spirits.

Isoamyl Formate

  • Compound Description: Isoamyl formate, also known as isopentyl formate, is an ester derived from isoamyl alcohol and formic acid. It is a colorless liquid with a strong, fruity aroma. [, , , , , , , , ]
Source and Classification

Isopentyl formate occurs naturally in several foods and drinks such as avocado, beer, cheese, grape brandy, honey, pineapple, plum, quince, cider, rum, strawberry, and wine . It belongs to the class of compounds known as esters, which are derivatives of carboxylic acids where the hydroxyl group (-OH) is replaced by an alkoxy group (-O-R).

Synthesis Analysis

The synthesis of isopentyl formate typically employs the Fischer esterification method. This process can be described in detail as follows:

  1. Reagents: The primary reagents are isoamyl alcohol and formic acid.
  2. Catalyst: Formic acid acts as both a reactant and a catalyst due to its ability to self-catalyze the reaction.
  3. Reaction Conditions: The reaction is generally conducted under reflux conditions to maintain a constant temperature and prevent the loss of volatile components.

Detailed Procedure

  • Setup: A round-bottom flask is equipped with a reflux condenser.
  • Mixing: Isoamyl alcohol and excess formic acid are mixed in the flask.
  • Heating: The mixture is heated to promote the reaction over several hours (typically 10 hours at temperatures around 100°C) .
  • Distillation: After completion, the product can be distilled off under reduced pressure to avoid decomposition .
Molecular Structure Analysis

Isopentyl formate has a molecular structure characterized by:

  • Functional Groups: The presence of an ester functional group (-COOR), where R represents the isoamyl group.
  • Structural Formula: The structural representation can be depicted as follows:
CH3 CH2 CH CH3 COO CH2 \text{CH}_3\text{ CH}_2\text{ CH CH}_3\text{ COO CH}_2\text{ }
  • Molecular Weight: The molecular weight of isopentyl formate is approximately 116.16 g/mol .

Physical Characteristics

  • Appearance: It is a colorless liquid.
  • Odor: It has a distinct fruity aroma.
  • Boiling Point: Approximately 143°C .
  • Melting Point: Not specifically documented but typically remains liquid at room temperature.
Chemical Reactions Analysis

Isopentyl formate can participate in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze back into isoamyl alcohol and formic acid.
  2. Transesterification: It can react with other alcohols to form different esters.
  3. Oxidation: Although less common, it may undergo oxidation reactions under specific conditions.

These reactions are essential for understanding its behavior in both synthetic applications and natural processes.

Mechanism of Action

The mechanism of action for the formation of isopentyl formate during Fischer esterification involves several steps:

  1. Protonation of Formic Acid: The carbonyl oxygen of formic acid gets protonated, increasing its electrophilicity.
  2. Nucleophilic Attack: The hydroxyl group of isoamyl alcohol attacks the carbonyl carbon of the protonated formic acid.
  3. Formation of Tetrahedral Intermediate: This leads to a tetrahedral intermediate that eventually collapses to release water and forms isopentyl formate.

This mechanism highlights the role of acid catalysis in facilitating ester formation.

Physical and Chemical Properties Analysis

Isopentyl formate exhibits several notable physical and chemical properties:

  • Density: Approximately 0.87 g/cm³ .
  • Solubility: It is soluble in organic solvents but has limited solubility in water due to its hydrophobic nature.
  • Flammability: As a flammable liquid, it requires careful handling to avoid ignition sources.

These properties make it suitable for various applications in food flavoring and fragrance industries.

Applications

Isopentyl formate finds diverse applications primarily due to its pleasant aroma:

  1. Flavoring Agent: Widely used in food products for its fruity flavor profile.
  2. Fragrance Component: Utilized in perfumes and cosmetics for its appealing scent.
  3. Aroma Compound in Beverages: Commonly added to enhance flavors in alcoholic drinks such as rum and brandy .

Properties

CAS Number

110-45-2

Product Name

Isopentyl formate

IUPAC Name

3-methylbutyl formate

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-6(2)3-4-8-5-7/h5-6H,3-4H2,1-2H3

InChI Key

XKYICAQFSCFURC-UHFFFAOYSA-N

SMILES

CC(C)CCOC=O

Solubility

3.5 mg/mL at 25 °C
soluble in ethanol, most fixed oils and propylene glycol, slightly soluble in water, insoluble in glycerol
1ml in 40ml 60% ethanol (in ethanol)

Canonical SMILES

CC(C)CCOC=O

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